3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Description
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS: 140837-70-3, molecular formula: C₉H₁₀N₂O₄S) is a nitroso-functionalized derivative of the benzo[d]isothiazole 1,1-dioxide scaffold. This compound, abbreviated as "NO-1" in some syntheses , is primarily utilized as a nitrosating agent in organic reactions. For instance, it facilitates the nitrosation of diphenylamine under mild conditions, producing N-nitrosodiphenylamine in high yields (96%) . Its structure features a planar benzo[d]isothiazole 1,1-dioxide core, with 3,3-dimethyl substituents stabilizing the dihydroisothiazole ring and a nitroso group at the 2-position, which enhances electrophilic reactivity .
Properties
IUPAC Name |
3,3-dimethyl-2-nitroso-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-9(2)7-5-3-4-6-8(7)15(13,14)11(9)10-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXPAFZAUMCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)N1N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Saccharin
Saccharin undergoes chlorination with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) to form 2-chlorosulfonylbenzoic acid methyl ester (1). In a typical procedure, saccharin (10.1 g, 55 mmol) is dissolved in 1,4-dioxane (250 mL), followed by dropwise addition of SOCl₂ (10 mL, 138 mmol) and DMF (1 mL). The mixture is refluxed for 48 hours, yielding a brown solution that is concentrated under vacuum to isolate the intermediate as a beige solid. This step achieves near-quantitative conversion, with the product used directly in the next stage without further purification.
Alkylation with Methyl Lithium
The chlorinated intermediate (1) is treated with methyl lithium (MeLi) to introduce methyl groups at the 3-position of the benzothiazole ring. In a nitrogen-purged flask, 1 (11 g, 55 mmol) is suspended in dry diethyl ether (100 mL) and cooled to −10°C. A 1.6 M solution of MeLi (138 mL, 220 mmol) is added dropwise, and the reaction is stirred for 1 hour at −10°C before warming to room temperature overnight. Workup involves quenching with cold 5% HCl (150 mL), extraction with dichloromethane, and column chromatography (DCM mobile phase) to isolate 3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (DMBS) as a yellow solid in 80% yield (9.9 g).
Nitrosation Reaction
DMBS is converted to NO–1 via nitrosation using sodium nitrite (NaNO₂) and para-toluenesulfonic acid (pTsOH). A mixture of DMBS (10 g, 50 mmol) and pTsOH (8.6 g, 70 mmol) in dichloromethane (250 mL) is cooled to 0°C, and NaNO₂ (5.0 g, 72 mmol) is added slowly. The reaction warms to room temperature and stirs overnight, after which insoluble materials are removed by filtration. Column chromatography (DCM mobile phase) yields NO–1 as a yellow solid (8.9 g, 81%) with melting points at 70°C and 90°C, corresponding to rotational isomers NO–1a and NO–1b.
Analysis of Rotational Isomers
The final nitrosation step produces two rotational isomers (NO–1a and NO–1b) due to restricted rotation around the N–N bond of the nitroso group. These isomers exhibit distinct melting points (70°C and 90°C) and can interconvert under thermal or acidic conditions.
| Property | NO–1a | NO–1b |
|---|---|---|
| Melting Point | 70°C | 90°C |
| Stability | Kinetically favored | Thermodynamically favored |
| Interconversion Trigger | Heat (>80°C) | Brønsted acid |
The ratio of isomers depends on reaction conditions:
Reaction Optimization and Yields
Critical parameters influencing yield and purity include reagent stoichiometry, temperature, and purification methods.
Chlorination Step Optimization
Alkylation Efficiency
Nitrosation Conditions
-
Acid choice : pTsOH provides optimal protonation for electrophilic nitrosation.
-
Solvent : Dichloromethane facilitates NaNO₂ solubility at low temperatures.
| Step | Reagents | Yield | Purity (NMR) |
|---|---|---|---|
| Chlorination | SOCl₂, DMF | >95% | Not purified |
| Alkylation | MeLi, Et₂O | 80% | 95% |
| Nitrosation | NaNO₂, pTsOH, DCM | 81% | 98% |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide primarily undergoes nitrosation reactions. It can also participate in other types of reactions, such as:
Oxidation: Under specific conditions, it can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation typically yields nitroso compounds, while reduction can produce amines .
Scientific Research Applications
Nitrosation Reactions
One of the primary applications of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is as a reagent for nitrosation reactions. It serves as a stable source of nitroso groups that can be introduced into various organic substrates under mild conditions. This is particularly advantageous compared to traditional methods that often require harsh conditions or unstable reagents .
Key Features of Nitrosation Using This Reagent:
- Mild Reaction Conditions : The reagent can operate effectively at ambient temperatures and in various solvents, making it suitable for sensitive substrates .
- High Functional Group Tolerance : It can nitrosate alcohols, amines, amides, ureas, and thiols without significant side reactions .
- Reversible Reactions : The resulting sulfonamide products can often be converted back to the original substrates, allowing for flexibility in synthetic pathways .
Pharmaceutical Chemistry
The ability to generate nitric oxide (NO) in situ through the use of this compound has implications in pharmaceutical chemistry. Nitric oxide is a critical signaling molecule involved in various physiological processes. By utilizing 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide as a precursor for NO release, researchers can explore new therapeutic avenues for conditions such as cardiovascular diseases .
Case Study 1: Nitrosation of Diphenylamine
In a study conducted by Rajaram et al., the reagent was successfully employed for the nitrosation of diphenylamine. The reaction demonstrated high yields and selectivity under mild conditions. This case exemplifies the reagent's utility in synthesizing nitrosamines from readily available substrates .
Case Study 2: Transnitrosation Reactions
Another significant application involved transnitrosation reactions where 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide was used to transfer nitroso groups to various nucleophiles. This method provided an efficient route for generating diverse nitroso compounds that are valuable in medicinal chemistry .
Mechanism of Action
The primary mechanism of action for 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves the transfer of the nitroso group to various substrates. This process, known as transnitrosation, occurs under mild conditions and is facilitated by the stability of the compound. The molecular targets and pathways involved include:
Nitrosation of Alcohols, Amines, Amides, Ureas, and Thiols: The compound can nitrosate these functional groups, leading to the formation of nitroso derivatives.
NO Release: In biological systems, the compound can release nitric oxide (NO), which is a crucial signaling molecule.
Comparison with Similar Compounds
The benzo[d]isothiazole 1,1-dioxide framework is versatile, with modifications in substituents and ring systems leading to diverse applications. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
Table 1: Structural and Functional Comparisons
Reactivity and Stability
- The nitroso group in NO-1 enables electrophilic nitrosation, whereas saccharin’s ketone group participates in hydrogen bonding, influencing solubility and sweetening potency .
- Steric effects from 3,3-dimethyl substituents in NO-1 enhance thermal stability compared to non-alkylated analogues .
Biological Activity
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS: 2619509-30-5) is a synthetic compound that has garnered attention in the field of organic chemistry for its unique properties and potential applications. This compound serves primarily as a reagent for nitrosation reactions under mild conditions, demonstrating stability and functional group tolerance.
- Molecular Formula : C₉H₁₀N₂O₃S
- Molecular Weight : 226.26 g/mol
- IUPAC Name : 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
- Purity : 98.00% .
The primary biological activity attributed to 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is its role as a nitrosation reagent. Nitrosation involves the introduction of a nitroso group (-NO) into organic compounds, which can lead to the formation of nitrosamines. These reactions are significant in pharmacology and toxicology due to the implications of nitrosamines in various biological processes.
Applications in Research
- Transnitrosation Reactions : The compound has been utilized for transnitrosation under mild conditions, allowing for the transfer of nitroso groups to various substrates without extensive side reactions. This feature is particularly advantageous in synthesizing biologically active compounds .
- Stability and Functional Group Tolerance : The compound exhibits stability against air and moisture across a broad temperature range. This stability makes it suitable for diverse chemical environments where other reagents might degrade .
Case Study 1: Synthesis of Nitrosamines
In a study conducted by Galloway et al., the compound was employed in the synthesis of various nitrosamines through transnitrosation reactions. The researchers demonstrated that the reagent could effectively modify substrates that are typically sensitive to oxidation or other reactive conditions .
Case Study 2: Stability Assessment
Research assessing the stability of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide revealed that it maintains its integrity in both aqueous and organic solvents. This property was crucial for applications requiring prolonged reaction times or conditions that might destabilize other reagents .
Comparative Table of Reagents
| Reagent Name | Stability | Functional Group Tolerance | Typical Applications |
|---|---|---|---|
| 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | High | High | Transnitrosation reactions |
| tert-Butylnitrite | Moderate | Moderate | Conversion of alcohols to ketones |
| Sodium Nitrite | Low | Low | Direct nitrosation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, nitroso group introduction can be achieved through nitrosation of precursor amines or thiol intermediates under acidic conditions (e.g., HCl/NaNO₂). Optimization involves varying solvents (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry of reagents. Evidence from analogous isothiazole derivatives suggests that microwave-assisted synthesis may reduce reaction times by 30–50% while maintaining yields above 70% .
| Synthetic Method | Key Parameters | Typical Yield |
|---|---|---|
| Nitrosation of amines | HCl/NaNO₂, 0–5°C | 60–75% |
| Cyclization of thiols | DMF, 80°C | 50–65% |
| Microwave-assisted | 100 W, 10 min | 70–80% |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic signals include the nitroso group (δ ~1500 cm⁻¹ in IR) and dimethyl substituents (δ 1.2–1.5 ppm for CH₃ in ¹H NMR). The benzo[d]isothiazole ring protons appear as a multiplet at δ 7.2–8.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 256.05 (C₉H₉N₂O₃S⁺) with fragmentation patterns confirming the loss of NO (Δ m/z -30) .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the nitroso group and confirms dihedral angles between the isothiazole ring and substituents .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitroso group in this compound during nucleophilic addition reactions?
- Methodological Answer : The nitroso group acts as an electrophile due to its electron-withdrawing nature, facilitating nucleophilic attack at the N-atom. Computational studies (DFT/B3LYP) reveal a low-energy transition state (−15.2 kcal/mol) for amine additions, with steric hindrance from the 3,3-dimethyl group influencing regioselectivity. Experimental validation via kinetic monitoring (UV-Vis at 450 nm) shows pseudo-first-order kinetics in polar aprotic solvents .
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or MS fragments) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) or isotopic interference. Strategies include:
- VT-NMR : Variable-temperature NMR (e.g., −40°C to 25°C) to freeze conformational exchange.
- Isotopic Labeling : Use of ¹⁵N-labeled nitroso groups to distinguish fragmentation pathways in MS.
- Comparative Analysis : Cross-validate with structurally related compounds (e.g., 3-oxo derivatives) to identify anomalous peaks .
Q. What theoretical frameworks guide the design of biological activity studies for this compound?
- Methodological Answer : Leverage structure-activity relationship (SAR) models based on:
- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, using AutoDock Vina to predict binding affinities.
- Pharmacophore Mapping : Identify critical features (e.g., nitroso group as a hydrogen bond acceptor) using Schrödinger’s Phase.
- In Silico Toxicity : Predict ADMET properties via SwissADME or ProTox-II to prioritize in vitro assays .
Methodological Design & Data Interpretation
Q. How should researchers approach the optimization of reaction scalability while minimizing byproduct formation?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (pH, temperature, catalyst loading).
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track nitroso intermediate stability.
- Byproduct Analysis : LC-MS/MS identifies dimers or oxidation products; mitigate via scavengers (e.g., TEMPO) .
Q. What strategies reconcile discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer :
- Solvent Correction : Apply COSMO-RS to account for solvation effects overlooked in gas-phase DFT.
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore non-equilibrium states.
- Experimental Validation : Repeat reactions under inert atmospheres to exclude oxidation artifacts .
Comparative Analysis & Novel Applications
Q. How does the electronic profile of 3,3-dimethyl substitution influence redox behavior compared to unsubstituted analogs?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals a shift in reduction potential (ΔE ~−0.3 V) due to electron-donating methyl groups. Spectroelectrochemical studies (UV-Vis-NIR) correlate this with stabilized radical anions, confirmed by EPR spectroscopy .
Q. What advanced characterization techniques (e.g., in situ XRD, cryo-EM) are suitable for studying degradation pathways?
- Methodological Answer :
- In Situ XRD : Monitor crystalline phase changes during thermal decomposition (TGA-DSC coupled).
- Cryo-TEM : Capture metastable intermediates in degradation solutions (e.g., nitroso-oxide rearrangements).
- ToF-SIMS : Map surface degradation products at ppm sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
